![molecular formula C20H19ClN4OS B2532909 N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396853-98-7](/img/structure/B2532909.png)

N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

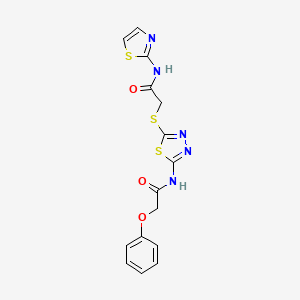

The compound N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides that were evaluated as opioid kappa agonists, indicating that similar compounds can have significant biological effects . The second paper describes the synthesis and molecular docking analysis of an anticancer drug, which suggests that compounds with similar structural motifs might also be designed to target specific receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the preparation of a suitable precursor followed by the introduction of specific functional groups. In the first paper, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved the use of racemic or chiral amino acids to introduce various substituents . The second paper details the synthesis of an anticancer compound by stirring specific reactants in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic techniques and crystallography. The second paper reports the crystal structure of an anticancer compound, which was solved using direct methods and refined to a final R-factor, indicating the precision of the structural data obtained . This approach could be applied to determine the molecular structure of this compound, which would be crucial for understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and overall structure. The papers do not provide specific details on the chemical reactions of compounds similar to this compound. However, the presence of amide, indole, and thiazole moieties suggests that it could participate in various chemical reactions, such as nucleophilic substitutions or interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The second paper provides details on the crystal system and unit cell parameters of a synthesized compound, which can influence its physical properties . Similar analyses would be necessary to fully characterize this compound and predict its behavior in different environments.

Scientific Research Applications

Antiallergic Potential

N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide and related compounds have been explored for their antiallergic properties. In a study by Menciu et al. (1999), a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the target compound, were synthesized and evaluated for their antiallergic potency. One of the amides demonstrated significant potency in an ovalbumin-induced histamine release assay, indicating potential for antiallergic applications (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, Günther, 1999).

Antioxidant Activity

Compounds structurally related to this compound have been evaluated for their antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and examined their antioxidant activity through various in vitro assays. The study revealed significant antioxidant potential, suggesting that similar compounds, including the target compound, may also possess antioxidant capabilities (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, Garcia, 2019).

Anti-Diabetic Agents

Research into the anti-diabetic potential of compounds related to this compound has also been conducted. Abbasi et al. (2020) synthesized a series of bi-heterocyclic compounds as potential anti-diabetic agents. These compounds were evaluated for their enzyme inhibition capabilities and showed promising results as inhibitors, suggesting that structurally related compounds might also offer anti-diabetic benefits (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, Mirza, 2020).

Molecular Docking and Anti-inflammatory Drug Analysis

The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which shares structural features with the target molecule, was synthesized and characterized by Al-Ostoot et al. (2020). The study involved molecular docking analysis targeting the cyclooxygenase domains, suggesting the compound's potential in anti-inflammatory applications. This highlights the versatility of related compounds in therapeutic research, including potential anti-inflammatory effects (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, Khanum, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can effectively disrupt the growth and survival of the bacteria .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacteria, potentially leading to cell death . This makes the compound a promising candidate for the development of new anti-tubercular drugs .

Future Directions

properties

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c1-25(20-24-19-15(21)6-4-8-17(19)27-20)12-18(26)22-10-9-13-11-23-16-7-3-2-5-14(13)16/h2-8,11,23H,9-10,12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTOAMSJUYIWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCC1=CNC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)